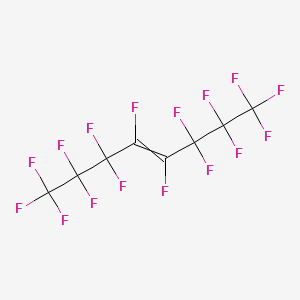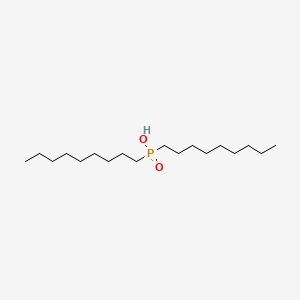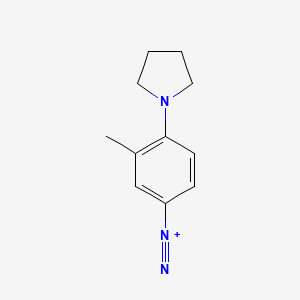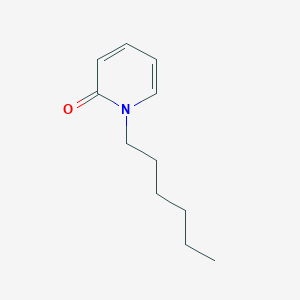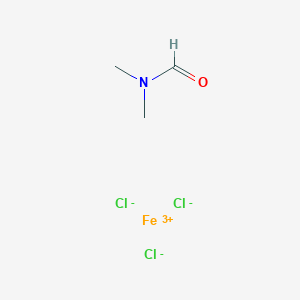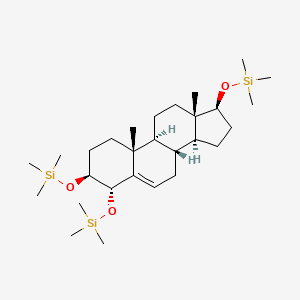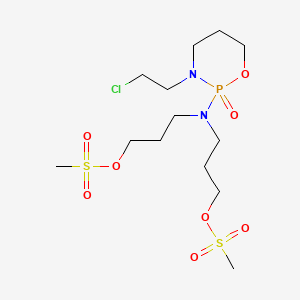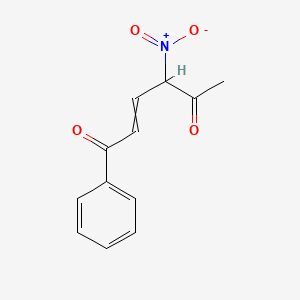![molecular formula C13H14O5 B14674777 2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate CAS No. 34573-66-5](/img/structure/B14674777.png)
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid and 2-hydroxyethyl methacrylate. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-hydroxyethyl methacrylate. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, controlled temperature conditions.
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and 2-hydroxyethyl methacrylate.
Polymerization: Polymers with methacrylate and benzoate functionalities.
Aplicaciones Científicas De Investigación
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for coatings, adhesives, and biomedical applications.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biomedicine: Explored for use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other bioactive molecules, allowing for controlled release. The ester bond in the compound can be hydrolyzed under physiological conditions, releasing the active components.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl methacrylate: A monomer used in the production of hydrogels and contact lenses.
4-Hydroxybenzoic acid: A precursor for the synthesis of various esters and polymers.
Methyl methacrylate: A monomer used in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Uniqueness
2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate is unique due to its dual functionality, combining the properties of methacrylate and benzoate groups. This allows for the synthesis of polymers with enhanced mechanical strength, thermal stability, and biocompatibility, making it suitable for a wide range of applications in materials science and biomedicine.
Propiedades
Número CAS |
34573-66-5 |
|---|---|
Fórmula molecular |
C13H14O5 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl 4-hydroxybenzoate |
InChI |
InChI=1S/C13H14O5/c1-9(2)12(15)17-7-8-18-13(16)10-3-5-11(14)6-4-10/h3-6,14H,1,7-8H2,2H3 |
Clave InChI |
NYFYPLLPDFAFFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


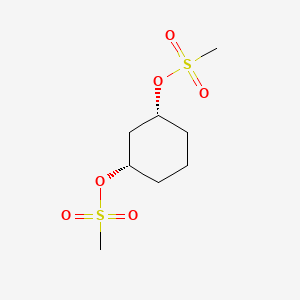
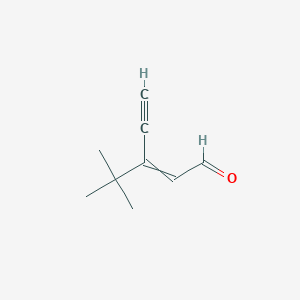
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
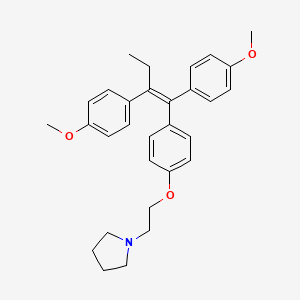
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)

